3-Methylquinoxaline-2-carboxylic acid

描述

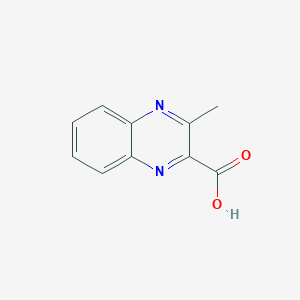

3-甲基喹喔啉-2-羧酸是一种杂环芳香族有机化合物,分子式为C10H8N2O2。它是喹喔啉的衍生物,在喹喔啉环的第二位有一个羧酸基团,在第三位有一个甲基。

准备方法

合成路线和反应条件

3-甲基喹喔啉-2-羧酸的合成通常涉及使3-甲基喹喔啉与合适的试剂反应以引入羧酸基团。 一种常用的方法是使用乙酰乙酸乙酯、二甲基甲酰胺 (DMF) 和碳酸钾 (K2CO3) 在受控条件下进行反应 。该反应通过生成一个中间体进行,然后水解得到所需产物。

工业生产方法

工业生产3-甲基喹喔啉-2-羧酸可能采用类似的合成路线,但规模更大。 该工艺针对更高的收率和纯度进行了优化,通常采用先进的技术,如高效液相色谱 (HPLC) 进行纯化 .

化学反应分析

反应类型

3-甲基喹喔啉-2-羧酸会发生多种化学反应,包括:

氧化: 该化合物可以被氧化成喹喔啉-2,3-二羧酸。

还原: 还原反应可以将羧酸基团转化为醇或醛。

常用的试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。

主要形成的产物

科学研究应用

Anticancer Activity

Recent studies have revealed that derivatives of 3-methylquinoxaline, including MQCA, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study developed new 3-methylquinoxaline derivatives that were tested against HepG-2 (liver cancer) and MCF-7 (breast cancer) cells. The most promising derivative showed potential as a VEGFR-2 inhibitor, indicating its role in angiogenesis inhibition, which is crucial for tumor growth .

Table 1: Cytotoxicity of MQCA Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 11e | HepG-2 | X | VEGFR-2 inhibition |

| 11g | MCF-7 | Y | Induces apoptosis |

Antibacterial Properties

MQCA has been investigated for its antibacterial properties against various pathogens. A notable study demonstrated its effectiveness in inhibiting the growth of specific plant pathogenic bacteria. The compound exhibited a broad spectrum of antimicrobial activity, making it a candidate for developing new bactericides .

Table 2: Antibacterial Efficacy of MQCA

| Pathogen | Inhibition Rate (%) at 200 µg/mL |

|---|---|

| Acinetobacter spp. | 61.88 |

| Pseudomonas spp. | 53.19 |

Reference Standard in Food Safety

MQCA is utilized as a reference standard in food safety testing, particularly for detecting residues of olaquindox, an antibiotic used in animal husbandry. The compound's stability and reliability as a reference material are critical for ensuring compliance with safety regulations in food products .

Table 3: Stability Data of MQCA in Various Conditions

| Temperature (°C) | % Recovery at t=0 months | % Recovery at t=6 months |

|---|---|---|

| -20 | 110.5 | 100.5 |

| Room Temp | 110.0 | 22.5 |

| +37 | 22.0 | 1.5 |

Case Study 1: Anticancer Research

In a study conducted on the anticancer properties of MQCA derivatives, researchers synthesized several compounds and evaluated their cytotoxic effects using cell cycle analysis and apoptosis assays. The results indicated that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways through the activation of caspases, highlighting their potential as therapeutic agents against cancer .

Case Study 2: Antibacterial Efficacy

A field study assessed the protective and curative effects of MQCA against bacterial fruit blotch disease in melon plants caused by Acinetobacter. The results showed that treatment with MQCA significantly reduced disease severity compared to untreated controls, demonstrating its practical application in agriculture as an eco-friendly bactericide .

作用机制

3-甲基喹喔啉-2-羧酸的作用机制涉及它与特定分子靶点和途径的相互作用。 例如,已证明它通过破坏活性氧 (ROS) 和抗氧化防御的平衡来诱导细胞氧化应激 。 这可以通过激活线粒体途径和调节参与氧化应激反应的基因来导致细胞损伤和凋亡 .

相似化合物的比较

类似的化合物

喹喔啉-2-羧酸: 在第三位缺少甲基。

3-甲基喹喔啉: 在第二位缺少羧酸基团。

喹喔啉-2,3-二羧酸: 在第三位含有额外的羧酸基团.

独特性

3-甲基喹喔啉-2-羧酸由于同时存在甲基和羧酸基团,具有独特的化学反应性和生物活性而显得独特。 这种官能团的组合使其成为研究和工业中各种应用的宝贵化合物 .

生物活性

Overview

3-Methylquinoxaline-2-carboxylic acid (MQCA) is a heterocyclic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C10H8N2O2, and it serves as a significant metabolite of olaquindox, an antibiotic used in veterinary medicine. This article delves into the various biological activities associated with MQCA, supported by recent research findings and case studies.

Antimicrobial Activity

Mechanism of Action

MQCA exhibits antimicrobial properties, particularly against Mycobacterium species. A study demonstrated that derivatives of quinoxaline-2-carboxylic acid, including MQCA, showed significant antimycobacterial activity. Compound 4 , a derivative of MQCA, displayed potent activity against M. tuberculosis, with a minimum inhibitory concentration (MIC) of 1.25 μg/mL . The mechanism involves DNA damage, as confirmed by whole-genome sequencing revealing mutations in specific genes associated with resistance .

Table 1: Antimicrobial Activity of 3-Methylquinoxaline Derivatives

| Compound | Target Organism | MIC (μg/mL) | Notes |

|---|---|---|---|

| 4 | M. tuberculosis | 1.25 | High activity, low toxicity in vivo |

| 5 | M. smegmatis | Varies | Structural modifications affected activity |

| 6 | E. faecalis | 0.4 - 1.9 | Comparable to standard antibiotics |

| 7 | C. albicans | 0.39 - 0.78 | High antifungal activity |

Anticancer Activity

Cell Cycle Regulation

Research indicates that MQCA can induce cell cycle arrest at the S phase in HepG2 cells, leading to cytotoxic effects . This property is crucial for its potential use in cancer therapy.

Case Study: VEGFR-2 Inhibition

In a study focusing on derivatives designed to inhibit VEGFR-2, compounds derived from MQCA were assessed for cytotoxicity against human cancer cell lines such as MCF-7 and HepG-2. The most promising derivative showed significant apoptotic effects through modulation of key apoptotic pathways involving caspases and Bcl-2 family proteins .

Table 2: Cytotoxic Effects of MQCA Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 11e | MCF-7 | <1 | Induces apoptosis via caspase activation |

| 12g | HepG-2 | <5 | Cell cycle arrest at S phase |

Biochemical Pathways

MQCA's biological activity is closely linked to oxidative stress pathways in cells. Studies have shown that it can alter gene expression and enzymatic activities, contributing to its cytotoxic effects in liver cells . The compound's interaction with biomolecules may involve enzyme inhibition or activation, leading to significant changes in cellular function.

Safety and Toxicity

While MQCA demonstrates promising biological activities, safety assessments are crucial for its therapeutic application. Studies indicate that while it has cytotoxic effects on cancer cells, its toxicity profile needs thorough evaluation in vivo to ensure safety for potential clinical use .

属性

IUPAC Name |

3-methylquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPNADFNSANIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424475 | |

| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74003-63-7 | |

| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。